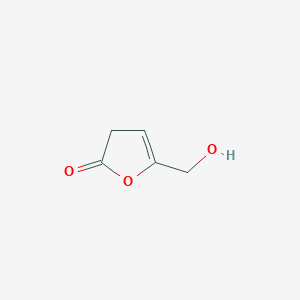
2(3H)-Furanone, 5-(hydroxymethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2(3H)-Furanone, 5-(hydroxymethyl)-” is also known as “(S)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one”. It is a chemical compound with the molecular formula C5H8O3 and a molecular weight of 116.12 . It consists of a methylene bridge bonded to a hydroxyl group, making it an alcohol .
Molecular Structure Analysis
The molecular structure of “2(3H)-Furanone, 5-(hydroxymethyl)-” has been investigated using techniques such as ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS). The FTIR data supports a reaction pathway in which humins form either through a ring-opening mechanism and/or through substitution at the α or β position via nucleophilic attack .Chemical Reactions Analysis
The transformation of fructose and glucose to the platform chemical 5-hydroxymethylfurfural (5-HMF) has been studied extensively, and a variety of mechanisms have been proposed. This includes a cyclic and an acyclic pathway for fructose dehydration, and the conversion of glucose to 5-HMF can proceed either through initial isomerization to fructose or a direct dehydration .Physical And Chemical Properties Analysis
The physical and chemical properties of “2(3H)-Furanone, 5-(hydroxymethyl)-” include a density of 1.3±0.1 g/cm3, boiling point of 291.5±30.0 °C at 760 mmHg, and a molar refractivity of 31.8±0.3 cm3 .Aplicaciones Científicas De Investigación
Chemical Synthesis and Chemical Intermediates
2(3H)-Furanone, 5-(hydroxymethyl)-, also known as 5-hydroxymethyl-2(5H)-furanone, serves as a versatile chemical intermediate. It is efficiently synthesized from 5-hydroxymethylfurfural (5-HMF) through oxidation using sodium perborate (NaBO3·4H2O) in acetic acid, offering a potential route for the production of various chemical products such as unsaturated (+) muscarine, microbial metabolites, and analogues of prostacyclin and chrysanthemic acid. The reaction parameters like SPB amount, reaction temperature, and time significantly influence the yield and the process efficiency. In optimal conditions, a high yield of 5-hydroxymethyl-2(5H)-furanone can be achieved (Mliki & Trabelsi, 2016).
Quantification in Natural Extracts
5-Hydroxymethyl-2(5H)-furanone has been quantified in natural extracts such as in a dichloromethane extract of Helleborus lividus subsp. corsicus leaves. An experimental procedure using 1H NMR was developed and validated to quantify this compound. The quantification is vital due to its role as a valuable chemical synthon, especially its (S)-enantiomer. The method exhibited excellent linearity, accuracy, and precision, making it a significant step in understanding the compound's distribution in natural sources and potential applications in various fields (Maroselli, Paoli, & Bighelli, 2022).
Flavor Compounds and Food Chemistry
Furanones, including 5-hydroxymethyl-2(5H)-furanone, have been identified in highly cooked foodstuffs as crucial flavor compounds. They are mainly formed through the Maillard reactions between sugars and amino acids during heating. These compounds significantly contribute to the flavor of various fruits like strawberry, raspberry, pineapple, and tomato, although the biosynthesis route is not fully understood. They also have implications in food safety and nutrition, displaying mutagenic and anti-carcinogenic properties (Slaughter, 2007).
Safety and Hazards
Direcciones Futuras
The development of practical and scalable catalytic approaches for directly converting concentrated 5-hydroxymethylfurfural (HMF) into value-added bio-based chemicals represents a major challenge in efforts to make the lignocellulosic biorefinery a sustainable and ecologically viable reality . The utilization and development of biomass resources is an efficient solution to mitigate the fossil energy crisis .
Propiedades
IUPAC Name |
5-(hydroxymethyl)-3H-furan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3/c6-3-4-1-2-5(7)8-4/h1,6H,2-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNRODMULRDGPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(OC1=O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

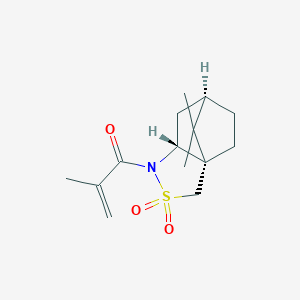
![2-{4-[(4-benzylpiperidin-1-yl)carbonyl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine](/img/structure/B2397124.png)
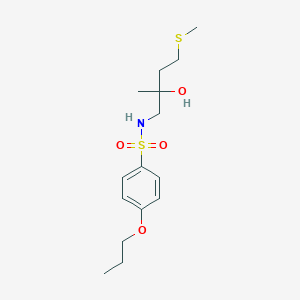
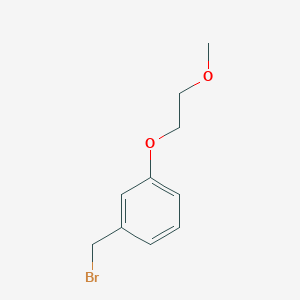
![N~4~-(2-methylphenyl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2397128.png)
![2-((8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)thio)-1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone](/img/structure/B2397129.png)
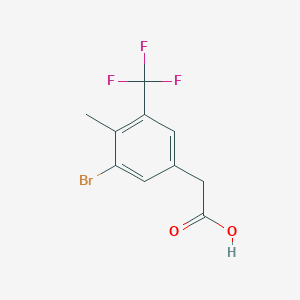
![(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2397132.png)
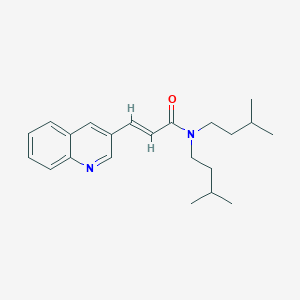
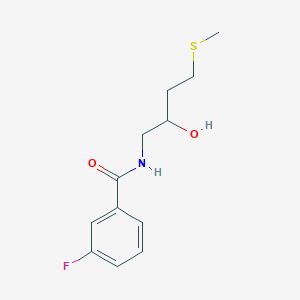
![N-1,3-benzodioxol-5-yl-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2397139.png)
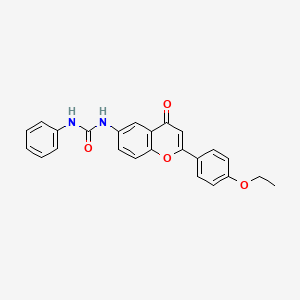
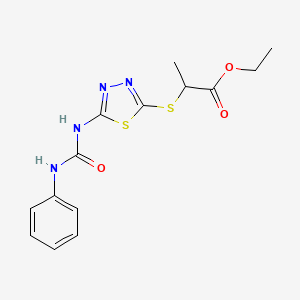
![3-(2-chloro-6-fluorophenyl)-N'-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}-5-methyl-4-isoxazolecarbohydrazide](/img/structure/B2397145.png)